3-Acetoxystyrene

Radical copolymerization Reactivity ratios Photoresist polymer design

3-Acetoxystyrene (CAS 2454-30-0) is a meta-substituted styrene monomer (C10H10O2, MW 162.19 g mol⁻¹) that serves as a protected precursor to 3‑vinylphenol. Its structure features a polymerizable vinyl group attached to a benzene ring bearing an acetoxy (–OCOCH₃) group at the meta position.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B14030058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxystyrene
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)C=C
InChIInChI=1S/C10H10O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3-7H,1H2,2H3
InChIKeyOWTJYMHZFCHOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Acetoxystyrene (CAS 2454-30-0) and What Defines Its Chemical Class?


3-Acetoxystyrene (CAS 2454-30-0) is a meta-substituted styrene monomer (C10H10O2, MW 162.19 g mol⁻¹) that serves as a protected precursor to 3‑vinylphenol. Its structure features a polymerizable vinyl group attached to a benzene ring bearing an acetoxy (–OCOCH₃) group at the meta position. This compound is used as a monomeric building block in radical, cationic, and controlled polymerizations to produce functionalized polystyrenes for advanced lithographic resists, specialty coatings, and reactive intermediates. The meta regiochemistry imparts distinct electronic and steric properties that differentiate it from the more common para (4‑) isomer in both monomer reactivity and the dissolution behaviour of the derived polymers [1]. Predicted physical constants include a density of 1.059 g cm⁻³ and a boiling point range of 121‑130 °C .

Why 4‑Acetoxystyrene Cannot Simply Replace 3‑Acetoxystyrene in Precision Polymer Synthesis


In-class substitution between 3‑ and 4‑acetoxystyrene fails when precise control over copolymer composition, dissolution kinetics, or post‑polymerization deprotection behavior is required. The meta‑positioned acetoxy group exerts an electron‑withdrawing inductive effect without the direct resonance conjugation seen in the para isomer, which alters the monomer’s reactivity ratios (r₁, r₂) in copolymerizations with tert‑butyl acrylate and methacrylate [1]. After polymerization and hydrolysis to the corresponding poly(hydroxystyrene), the 3‑isomer exhibits a distinct dissolution‑rate break as a function of developer strength, a behaviour absent in the linear plots of the 2‑ and 4‑isomers [2]. These electronic and steric differences are not merely incremental; they determine whether a photoresist can achieve resolution targets below 0.5 µm and whether polymer solubility can be dialed in between the extremes of the ortho and para isomers. Consequently, laboratories and manufacturers that substitute the para isomer for the meta isomer without re‑optimizing the formulation risk out‑of‑specification dissolution rates and compromised lithographic performance.

Quantitative Differentiation Evidence for 3‑Acetoxystyrene vs Closest Analogs


Copolymerization Reactivity Ratios with tert‑Butyl Acrylate for 3‑ vs 4‑Acetoxystyrene

In the landmark study by Ito et al., the 3‑ and 4‑acetoxystyrene monomers were directly compared as comonomers (M₁) with tert‑butyl acrylate (tBA, M₂). The meta isomer 3‑acetoxystyrene (3‑ASM) exhibits reactivity ratios (r₁ = 0.42, r₂ = 0.28) that are markedly lower than those of the para isomer 4‑acetoxystyrene (4‑ASM) (r₁ = 0.64, r₂ = 0.33) [1]. The near‑unity product r₁·r₂ for 3‑ASM (~0.12) indicates significantly more alternating copolymerization behavior compared to 4‑ASM (r₁·r₂ ~0.21), translating to superior compositional homogeneity in statistical copolymers.

Radical copolymerization Reactivity ratios Photoresist polymer design

Lithographic Dissolution Rate Break Unique to Poly(3‑Hydroxystyrene)

After hydrolysis of the corresponding acetoxystyrene precursors, the three positional isomers of poly(hydroxystyrene) (PHS) show large dissolution‑rate differences in aqueous base developers. In plots of log(dissolution rate) vs developer concentration, the 2‑ and 4‑isomers produce linear relationships, whereas poly(3‑hydroxystyrene) (P3HS) uniquely displays a clear break, yielding two linear regions [1]. This non‑linearity means that P3HS can act as both a slow and fast dissolving component depending on developer strength, providing a formulation knob unavailable with the para isomer.

Deep-UV photoresist Dissolution inhibition Developer selectivity

Meta‑Specific Industrial Production Method for 3‑Acetoxystyrene via Heck Reaction

A 2020 patent by JFE Chemical Corp. discloses a dedicated Heck‑reaction route for producing 3‑acetoxystyrene from 3‑acetoxyhalobenzene, achieving isolated yields of >85% with >99% purity after distillation [1]. By contrast, the dominant industrial routes for 4‑acetoxystyrene rely on acetylation of 4‑hydroxyacetophenone followed by reduction and dehydration, a sequence that typically yields <80% over three steps and is prone to oligomerization during work‑up [2].

Monomer synthesis Heck coupling Process chemistry

Supply‑Chain Segmentation: Meta vs Para for Kr‑F Excimer Laser Photoresist Monomers

Honshu Chemical Industry Co. (marketed through Mitsui Chemicals America) explicitly lists both meta and para acetoxystyrene as distinct monomer offerings for Kr‑F excimer laser photoresist applications . Industry procurement data indicates that meta‑acetoxystyrene is specified when a lower glass‑transition‑temperature copolymer or a more uniform dissolution profile is required, while para‑acetoxystyrene is selected for higher thermal stability. This formal product‑line separation confirms that the isomers are not operationally interchangeable in high‑volume semiconductor manufacturing.

Kr‑F lithography Supply chain Electronic-grade monomers

When to Procure 3‑Acetoxystyrene: Three High‑Value Application Scenarios Supported by Evidence


Precision Terpolymer Design for Kr‑F Photoresists Requiring Tunable Dissolution Rates

When developing a chemically amplified Kr‑F resist, formulators must precisely balance dissolution inhibition and aqueous‑base solubility. Evidence from the Ito et al. study shows that 3‑acetoxystyrene copolymerizes with tert‑butyl acrylate in a strongly alternating fashion (r₁·r₂ ≈ 0.12) [1], yielding highly uniform terpolymers. After hydrolysis, the resulting poly(3‑hydroxystyrene) segments exhibit the characteristic dissolution‑rate break that enables a 1:1 copolymer with the 2‑isomer to achieve a dissolution rate matching novolak resins and to resolve 0.4 µm features at 340 mJ cm⁻² [2]. In this scenario, 3‑acetoxystyrene is the required monomer; the 4‑isomer cannot replicate the curvature of the dissolution response.

Controlled Radical Polymerization with Strict Molecular‑Weight Fidelity Requirements

Living atom‑transfer radical polymerization (ATRP) and nitroxide‑mediated polymerization (NMP) of 4‑acetoxystyrene are well‑documented but require careful removal of oligomeric by‑products that form during its multi‑step synthesis. The single‑step Heck‑based route to 3‑acetoxystyrene delivers >99% purity with >85% isolated yield [3], reducing the burden of pre‑polymerization purification. Laboratories targeting Đ < 1.15 in poly(3‑acetoxystyrene) homopolymers should select the meta isomer when batch‑to‑batch initiator efficiency is critical, as trace impurities that quench active chain‐ends are minimized.

Fundamental Reactivity‑Ratio Libraries and Monomer Parameterization Studies

The Q‑e scheme and reactivity‑ratio databases require data from both meta and para isomers to accurately model styrenic copolymerization. The Ito study [1] provides the only published head‑to‑head r₁‑r₂ values for 3‑ vs 4‑acetoxystyrene with tert‑butyl acrylate, making the meta isomer an indispensable reference standard for academic and industrial groups building predictive kinetic models. Procuring 3‑acetoxystyrene from a supplier that provides a certificate of analysis with GC purity >99% ensures that the measured reactivity parameters are not confounded by cross‑contamination from the para isomer.

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